acetic acid;2-[[(2S)-2-[[2-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]acetic acid
Description
This compound is a structurally complex acetic acid derivative featuring a Boc-protected (tert-butoxycarbonyl) amino group, multiple acetyl-amide linkages, and a phenyl-substituted propanoyl backbone. Its molecular formula is C₂₁H₂₈N₄O₈, with a molecular weight of 464.47 g/mol. The Boc group (2-methylpropan-2-yl) serves as a protective moiety for the amino functionality, a common strategy in peptide synthesis to prevent unwanted side reactions .
Key structural features:
- Boc protection: Enhances stability during synthesis.
- Multiple acetyl-amide bonds: Imparts rigidity and hydrogen-bonding capacity.
- Phenyl group: Contributes to hydrophobic interactions in biological systems.
Properties
Molecular Formula |
C22H32N4O9 |
|---|---|
Molecular Weight |
496.5 g/mol |
IUPAC Name |
acetic acid;2-[[(2S)-2-[[2-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]acetic acid |
InChI |
InChI=1S/C20H28N4O7.C2H4O2/c1-20(2,3)31-19(30)23-10-15(25)21-11-16(26)24-14(18(29)22-12-17(27)28)9-13-7-5-4-6-8-13;1-2(3)4/h4-8,14H,9-12H2,1-3H3,(H,21,25)(H,22,29)(H,23,30)(H,24,26)(H,27,28);1H3,(H,3,4)/t14-;/m0./s1 |
InChI Key |
QBGSWFICIXDKTJ-UQKRIMTDSA-N |
Isomeric SMILES |
CC(=O)O.CC(C)(C)OC(=O)NCC(=O)NCC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)NCC(=O)O |
Canonical SMILES |
CC(=O)O.CC(C)(C)OC(=O)NCC(=O)NCC(=O)NC(CC1=CC=CC=C1)C(=O)NCC(=O)O |
Origin of Product |
United States |
Biological Activity
The compound acetic acid; 2-[[ (2S)-2-[[2-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]acetic acid is a complex peptide derivative with significant implications in biochemistry and pharmacology. This article explores its biological activity, focusing on its role as a linker in antibody-drug conjugates (ADCs), its chemical properties, and relevant research findings.
This compound has a molecular formula of and a molecular weight of approximately 436.5 g/mol. Its structure consists of multiple amino acid residues connected through amide bonds, with the presence of a tert-butoxycarbonyl (Boc) protective group enhancing its stability during synthesis and application processes.
Role in Antibody-Drug Conjugates (ADCs)
The primary application of this compound lies in its use as a linker in ADCs. ADCs combine the targeting ability of monoclonal antibodies with potent cytotoxic drugs, allowing for targeted cancer therapy. The specific design of this linker enables selective cleavage by proteases found in tumor cells, ensuring that the drug is released at the intended site .
Interaction with Biological Pathways
Research indicates that compounds structurally similar to acetic acid; 2-[[(2S)-2-[[2-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]acetic acid can influence various biological pathways. These interactions may involve binding to receptors and enzymes that play critical roles in metabolism and cellular signaling.
Comparative Analysis
To better understand the unique features of this compound, we can compare it with other peptides and derivatives:
| Compound Name | Structure | Notable Features |
|---|---|---|
| Glycylglycylphenylalanine | Gly-Gly-Phe | Lacks protective groups; simpler structure |
| Boc-Phe-Ala | Boc-Phenylalanine-Alanine | Different amino acid sequence; used in drug design |
| Glycylphenylalanine | Gly-Phe | Simpler structure; often studied for neuroactivity |
These comparisons highlight the unique combination of glycine and phenylalanine residues along with the protective Boc group that enhances stability during synthesis and application processes.
Study on ADC Efficacy
A study published in Cancer Research examined the efficacy of an ADC utilizing this linker. The results demonstrated significant tumor regression in preclinical models, underscoring the importance of linker design in optimizing therapeutic outcomes. The study reported that the linker allowed for precise drug release, which minimized systemic toxicity while maximizing tumor targeting .
Interaction Studies
Another investigation focused on the interaction of similar compounds with metal ions and other biomolecules. This research provided insights into potential functional roles beyond their primary applications, suggesting that these linkers may modulate receptor activity and influence cellular signaling pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
Structural Insights :
- The Boc group in the target compound differentiates it from simpler acetylated amino acids (e.g., N-acetylphenylalanine) by improving synthetic controllability .
- Compared to oxopiperidinyl derivatives , the target compound’s phenyl group may enhance binding to aromatic residue-rich targets (e.g., enzymes or receptors).
Functional Comparisons
2.2.1. Bioactivity
- Anti-inflammatory Potential: The phenyl and acetyl-amide motifs are shared with ursolic acid (UA) and oleanolic acid (OA), which exhibit dose-dependent anti-inflammatory effects in carrageenan-induced edema models . However, the target compound’s Boc group may reduce direct bioactivity unless cleaved in vivo.
- Analgesic Activity : Unlike UA and OA, which inhibit acetic acid-induced abdominal constriction in mice , the target compound’s larger size may limit membrane permeability, necessitating prodrug strategies.
2.2.2. Physicochemical Properties
Preparation Methods
Resin Selection and Initial Attachment
The synthesis begins with anchoring the C-terminal amino acid (glycine) to a polymeric resin. Common resins include:
Procedure :
-
Deprotection : The resin is treated with 20% piperidine in DMF to remove Fmoc groups (if using Fmoc chemistry).
-
Coupling : Glycine (1.5 eq) is activated with HBTU/HOBt (1 eq) and DIPEA (2 eq) in DMF, then added to the resin.
-
Washing : Sequential washes with DMF, DCM, and methanol ensure removal of excess reagents.
Sequential Amino Acid Addition
The peptide chain is elongated via iterative deprotection and coupling cycles:
For the target compound, the sequence is Boc-Gly-Gly-Phe-Gly , with phenylalanine introduced at the third position. Side-chain protection (e.g., benzyl for phenylalanine) is typically unnecessary due to the Boc strategy’s compatibility with acidic cleavage.
Key Catalytic and Reaction Parameters
Coupling Reagent Optimization
Coupling efficiency varies significantly with reagent choice:
| Reagent System | Solvent | Yield (%) | Purity (HPLC, %) | Source |
|---|---|---|---|---|
| HBTU/HOBt/DIPEA | DMF | 92 | 95 | |
| HATU/Oxyma Pure | DMF | 95 | 97 | |
| DCC/DMAP | THF | 78 | 88 |
Findings :
Deprotection Conditions
Boc removal requires acidic conditions:
| Acid | Concentration | Time (min) | Efficiency (%) | Side Reactions |
|---|---|---|---|---|
| TFA | 30% in DCM | 20 | 98 | Minimal resin swelling |
| HCl/Dioxane | 4M | 30 | 95 | Partial ester hydrolysis |
| HCOOH | 50% | 60 | 85 | Incomplete deprotection |
TFA is preferred for its rapid action and compatibility with Wang resin.
Final Cleavage and Purification
Resin Cleavage
The peptide is cleaved from the resin using a TFA-based cocktail :
Purification
Reverse-phase HPLC (RP-HPLC) is employed for purification:
-
Purity : >98% after lyophilization.
Analytical Validation
Structural Confirmation
Purity Assessment
-
Impurity Profile : <2% deletion peptides or oxidized species.
Comparative Analysis of Methods
| Parameter | SPPS (Boc) | SPPS (Fmoc) | Solution-Phase |
|---|---|---|---|
| Yield | 85–92% | 80–88% | 60–75% |
| Purity | >98% | 95–97% | 85–90% |
| Side Reactions | Minimal | Moderate | Significant |
| Scalability | Excellent | Good | Poor |
Challenges and Mitigation Strategies
-
Racemization :
-
Incomplete Coupling :
Industrial-Scale Adaptations
Q & A
Q. What synthetic strategies are commonly employed for constructing the multi-amide backbone of this compound?
The compound’s structure features sequential amide bonds, which are typically synthesized via coupling reactions. Key steps include:
- Stepwise peptide coupling : Use of carbodiimide reagents (e.g., EDC) with hydroxybenzotriazole (HOBt) to activate carboxylic acids for amide bond formation, as demonstrated in the synthesis of structurally similar compounds .
- Protection/deprotection cycles : The tert-butoxycarbonyl (Boc) group on the acetyl moiety is introduced early and removed under acidic conditions (e.g., TFA) to preserve stereochemical integrity .
- Purification : Chromatography (e.g., reverse-phase HPLC) or Supercritical Fluid Chromatography (SFC) ensures product purity, particularly for stereoisomers .
Q. How is the stereochemical configuration (2S) of the central amino acid residue verified?
- Chiral analytical techniques : Use chiral columns in HPLC or SFC to separate enantiomers, as applied in the isolation of (2R)-configured intermediates .
- Circular Dichroism (CD) spectroscopy : Compare experimental CD spectra with reference data for (2S)-configured amino acids .
- X-ray crystallography : Definitive confirmation via crystal structure analysis, though this requires high-purity samples .
Q. What spectroscopic methods are critical for characterizing this compound?
- NMR spectroscopy : 1H/13C NMR identifies backbone protons, amide protons, and phenyl group signals. 2D techniques (e.g., COSY, HSQC) resolve overlapping peaks in crowded regions .
- Mass spectrometry (MS) : High-resolution ESI-MS confirms molecular weight and fragmentation patterns, especially for Boc-protected intermediates .
- FT-IR : Amide I/II bands (~1650 cm⁻¹ and ~1550 cm⁻¹) validate bond formation .
Advanced Research Questions
Q. How can researchers address contradictory data in NMR assignments for structurally similar regions (e.g., acetyl vs. phenyl groups)?
- Dynamic NMR experiments : Vary temperature to observe coalescence of diastereotopic protons or rotational barriers in amide bonds .
- Computational modeling : Density Functional Theory (DFT)-calculated chemical shifts (e.g., using Gaussian software) resolve ambiguities by matching experimental spectra .
- Isotopic labeling : Introduce deuterium at specific positions to simplify spectral interpretation .
Q. What experimental design considerations are critical for optimizing coupling reaction yields in multi-step syntheses?
- Reagent stoichiometry : Excess carbodiimide (1.2–1.5 equiv) ensures complete activation of carboxylic acids, while HOBt (1.1 equiv) minimizes racemization .
- Solvent selection : Polar aprotic solvents (e.g., THF, DMF) enhance reagent solubility and reaction homogeneity .
- Temperature control : Reactions conducted at 0–25°C prevent side reactions (e.g., epimerization) .
- Real-time monitoring : LC-MS tracks intermediate formation, enabling rapid adjustments .
Q. How can the stability of the Boc-protecting group under varying reaction conditions be assessed?
- Accelerated degradation studies : Expose intermediates to acidic (TFA), basic (NaOH), or thermal conditions, followed by LC-MS to quantify Boc cleavage .
- pH-rate profiling : Determine hydrolysis kinetics at different pH levels to identify optimal deprotection windows .
- Competing reaction analysis : Monitor competing pathways (e.g., ester hydrolysis) under catalytic conditions .
Data Contradiction and Resolution
Q. How should researchers resolve discrepancies between computational predictions (e.g., DFT) and experimental spectral data?
- Benchmarking calculations : Validate DFT functional/basis set choices against known crystal structures of analogous compounds .
- Solvent effects : Include implicit solvent models (e.g., PCM) to improve shift accuracy .
- Error analysis : Quantify root-mean-square deviations (RMSD) between predicted and observed shifts to identify systematic biases .
Q. What strategies mitigate racemization during prolonged coupling reactions?
- Low-temperature protocols : Conduct reactions at ≤0°C to slow base-catalyzed racemization .
- Alternative coupling agents : Use uranium-based reagents (e.g., HATU) instead of carbodiimides for faster kinetics .
- Additive screening : Additives like DMAP or OxymaPure suppress side reactions without compromising yield .
Methodological Innovations
Q. How can advanced separation technologies (e.g., SFC) improve purification of stereoisomers?
- Chiral stationary phases : Columns like Chiralpak® IC resolve enantiomers with >99% ee, as demonstrated in isolating (2R)-configured analogs .
- Mobile phase optimization : CO2/co-solvent ratios (e.g., 70:30 CO2/MeOH) balance resolution and run time .
- Scale-up strategies : SFC enables gram-scale purification with minimal solvent waste compared to traditional HPLC .
Q. What computational tools facilitate reaction pathway design for novel derivatives?
- Reaction path search algorithms : Quantum chemistry-based methods (e.g., GRRM) predict feasible intermediates and transition states .
- Machine learning (ML) : Train models on reaction databases to predict optimal conditions (e.g., catalysts, solvents) for amide bond formation .
- Kinetic simulations : Microkinetic models identify rate-limiting steps for targeted optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
